2',3'-Dichloro-2,2-dimethylbutyrophenone

Physicochemical profiling Purification method selection Regioisomer quality control

2',3'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-92-9) is a dichlorinated aromatic ketone belonging to the 2,2-dimethylbutyrophenone subclass. With the molecular formula C₁₂H₁₄Cl₂O and a molecular weight of 245.15 g/mol, it features a 2,2-dimethylbutyryl group attached to a 2,3-dichlorophenyl ring, yielding a vicinal (ortho/meta) dichloro substitution pattern that distinguishes it from all other regioisomers in this series.

Molecular Formula C12H14Cl2O
Molecular Weight 245.14 g/mol
CAS No. 898765-92-9
Cat. No. B1613659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dichloro-2,2-dimethylbutyrophenone
CAS898765-92-9
Molecular FormulaC12H14Cl2O
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-6-5-7-9(13)10(8)14/h5-7H,4H2,1-3H3
InChIKeyLGIRIWNELPZNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-92-9): Procurement-Grade Physicochemical and Structural Baseline


2',3'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-92-9) is a dichlorinated aromatic ketone belonging to the 2,2-dimethylbutyrophenone subclass . With the molecular formula C₁₂H₁₄Cl₂O and a molecular weight of 245.15 g/mol, it features a 2,2-dimethylbutyryl group attached to a 2,3-dichlorophenyl ring, yielding a vicinal (ortho/meta) dichloro substitution pattern that distinguishes it from all other regioisomers in this series . The compound is primarily supplied as a versatile small-molecule scaffold for research and synthetic intermediate applications, with commercial purity typically ≥95% .

Why Generic Dichloro-2,2-dimethylbutyrophenone Substitution Fails: The Critical Role of Chlorine Regiochemistry and α-Quaternary Branching


Superficially, all dichloro-2,2-dimethylbutyrophenone regioisomers (2',3'-; 2',4'-; 2',5'-; 3',4'-; 3',5'-) share the identical molecular formula (C₁₂H₁₄Cl₂O) and molecular weight (245.15 g/mol), which can mislead procurement into treating them as interchangeable . However, the position of chlorine substituents on the phenyl ring dictates the molecule's dipole moment, steric encumbrance around the carbonyl, and electronic landscape of the aromatic ring—each of which governs regioselectivity in downstream reactions such as nucleophilic additions, cross-couplings, and electrophilic aromatic substitutions [1]. The 2,2-dimethyl quaternary center at the α-position further imposes a sterically congested environment that magnifies the consequences of chlorine placement: the 2'-chloro substituent in this compound creates a unique ortho-steric shield adjacent to the ketone, a feature absent in 3',4'- or 3',5'- regioisomers . Consequently, substituting one regioisomer for another—or replacing the dichloro variant with the non-chlorinated parent 2,2-dimethylbutyrophenone—will alter reaction kinetics, product distributions, and physicochemical handling parameters in ways that can compromise synthetic reproducibility and downstream purity [2].

Quantitative Differentiation Evidence for 2',3'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-92-9) Versus Closest Structural Analogs


Boiling Point Differentiation: 2',3'-Dichloro Regioisomer Exhibits a ~30°C Lower Boiling Point Than the 3',4'-Dichloro Analog

The 2',3'-dichloro-2,2-dimethylbutyrophenone regioisomer (CAS 898765-92-9) exhibits a boiling point of 302.5°C at 760 mmHg, which is 30.2°C lower than that of the 3',4'-dichloro regioisomer (CAS 898765-98-5, bp 332.7°C at 760 mmHg) and 28.1°C lower than that of the 3',5'-dichloro regioisomer (CAS 898766-00-2, bp 330.6°C at 760 mmHg) . This substantial boiling point depression is attributable to the reduced molecular symmetry of the vicinal 2',3'-substitution pattern, which weakens intermolecular dipole-dipole interactions in the condensed phase relative to the more symmetric 3',4'- and 3',5'-congeners. In contrast, the 2',4'-dichloro regioisomer (CAS 898765-94-1, bp 302°C) and the 3,3-dimethyl constitutional isomer (CAS 898764-84-6, bp 302.5°C) show similar boiling points to the target compound, confirming that the boiling point reduction is specific to the 2',3'-substitution topology rather than merely the presence of two chlorine atoms .

Physicochemical profiling Purification method selection Regioisomer quality control

Flash Point and Thermal Handling Safety Differentiation: 2',3'-Regioisomer Shows Lower Flash Point Than 3',4'- and 3',5'-Congeners

The flash point of 2',3'-dichloro-2,2-dimethylbutyrophenone is 126.8°C, which is 13.5°C lower than that of the 3',4'-dichloro regioisomer (flash point 140.3°C) and 12.5°C lower than that of the 3',5'-dichloro regioisomer (flash point 139.3°C) . The 2',4'-regioisomer (flash point 126.6°C) and the 3,3-dimethyl constitutional isomer (flash point 126.8°C) exhibit flash points comparable to the target compound, confirming that the flash point differential is regioisomer-dependent . This difference, while modest in absolute terms, is mechanistically consistent with the lower boiling point of the 2',3'-isomer and reflects its higher vapor pressure at a given temperature, which directly impacts flammability classification, storage requirements, and shipping conditions.

Safety data Thermal hazard assessment Storage classification

Lipophilicity and Chromatographic Behavior: Dichloro Substitution Increases LogP by ~1.2 Units Versus Non-Chlorinated Parent

The computed LogP of 2',3'-dichloro-2,2-dimethylbutyrophenone is 4.61, representing a ~1.21 log unit increase over the non-chlorinated parent compound 2,2-dimethylbutyrophenone (XLogP3 = 3.4) [1]. This corresponds to an approximately 16-fold increase in octanol-water partition coefficient, which translates directly to substantially longer reversed-phase HPLC retention times and altered extraction efficiency in liquid-liquid partitioning workflows . Notably, all five dichloro regioisomers (2',3'-; 2',4'-; 2',5'-; 3',4'-; 3',5'-) share the identical computed LogP of 4.61, meaning that lipophilicity alone cannot discriminate among regioisomers—but the magnitude of the shift from the non-chlorinated baseline is large enough to affect solvent selection, chromatographic method development, and any biological assay where passive membrane permeability is relevant [2].

Lipophilicity LogP Chromatographic retention ADME profiling

Density and Refractive Index: Dichloro Substitution Yields a ~23% Density Increase Over the Non-Chlorinated Parent Scaffold

The computed density of 2',3'-dichloro-2,2-dimethylbutyrophenone is 1.162 g/cm³, which is 0.220 g/cm³ (23.4%) higher than that of the non-chlorinated parent 2,2-dimethylbutyrophenone (density = 0.942 g/cm³) [1]. The refractive index of the dichloro compound is 1.524, compared to 1.497 for the parent—a Δn of +0.027 [2]. All five dichloro regioisomers share identical computed density (1.162 g/cm³) and refractive index (1.524) values, so these parameters cannot distinguish among regioisomers but serve as a clear bulk-property check confirming the presence of chlorination versus the non-halogenated scaffold. The density increase is consistent with the additional mass of two chlorine atoms (total 70.9 Da) in a molecular framework that maintains approximately the same molar volume.

Density specification Refractive index Bulk handling Formulation physics

Vicinal 2',3'-Dichloro Substitution Pattern: Unique Ortho-Steric Shielding and Electronic Landscape for Regioselective Derivatization

The 2',3'-dichloro substitution pattern is unique among the five dichloro-2,2-dimethylbutyrophenone regioisomers in placing one chlorine atom ortho to the ketone carbonyl (2'-position) and the second chlorine at the adjacent meta position (3'-position), creating a contiguous electron-withdrawing zone on one face of the aromatic ring . This vicinal arrangement produces an asymmetric electronic landscape: the 2'-chloro substituent provides steric shielding of one ortho position, potentially directing electrophilic or metal-catalyzed reactions to the unsubstituted 4'-, 5'-, or 6'-positions with regiochemical outcomes distinct from those of the 2',4'- or 3',4'-regioisomers [1]. The ketone carbonyl itself, flanked on one side by the 2,2-dimethyl quaternary center and on the other by the 2'-chloro-substituted aryl ring, resides in a highly congested steric environment that can modulate nucleophilic addition stereoselectivity . While direct experimental reactivity data comparing regioisomers in specific transformations are not publicly available, the established principles of aromatic substitution and steric effects in ketone chemistry support a class-level inference that the 2',3'-pattern offers a differentiated synthetic handle not accessible with alternative substitution topologies .

Regioselective synthesis Cross-coupling Directed ortho-metalation Structure-activity relationship

Boiling Point Gap Between 2',3'- and 3',4'-Regioisomers Enables Distillation-Based Identity Verification and Purification

The 30.2°C boiling point differential between the 2',3'-dichloro regioisomer (302.5°C) and the 3',4'-dichloro regioisomer (332.7°C) is large enough to permit baseline separation by fractional distillation under reduced pressure . In contrast, the 2',3'- and 2',4'-regioisomers (Δbp = 0.5°C) or the 2',3'- and 3,3-dimethyl constitutional isomer (Δbp = 0°C) cannot be separated by distillation and would require chromatographic or crystallization-based methods . This means that for applications where the 3',4'-regioisomer is a plausible synthetic contaminant or byproduct, the 2',3'-regioisomer offers a built-in purification advantage: the boiling point gap provides both a quality control metric (GC retention time difference) and a practical separation pathway that is unavailable when the target and contaminant are the 2',3'-/2',4'- pair or the 2',3'-/3,3-dimethyl pair [1].

Regioisomer separation Distillation purification Analytical identity confirmation

Procurement-Driven Application Scenarios for 2',3'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-92-9)


Medicinal Chemistry SAR Campaigns Requiring an Ortho-Chlorinated 2,2-Dimethylbutyrophenone Scaffold with a Vicinal Dichloro Pattern

In structure-activity relationship (SAR) programs exploring butyrophenone-derived pharmacophores, the 2',3'-dichloro substitution pattern provides a unique topological combination: one chlorine ortho to the ketone (steric shield and electronic modulation) and a second chlorine at the adjacent meta position, creating a contiguous electron-deficient zone . This pattern is absent in the more commonly catalogued 3',4'- and 3',5'-regioisomers, which lack any ortho chlorine. For teams probing the effect of ortho-substitution on target binding or metabolic stability, the 2',3'-regioisomer is the preferred procurement choice over its non-ortho-substituted congeners . The 2,2-dimethyl quaternary center additionally blocks α-carbon metabolism and reduces conformational flexibility, features that can be exploited in fragment-based drug discovery where rigid, three-dimensional scaffolds are valued .

Synthetic Methodology Development Leveraging Ortho-Directing and Steric Effects for Regioselective Aryl Functionalization

The presence of a ketone carbonyl flanked by a 2'-chloro substituent and a gem-dimethyl quaternary center creates a sterically congested, electronically biased aryl ketone that is well-suited as a model substrate for developing regioselective transformations such as directed ortho-metalation (DoM), palladium-catalyzed C–H activation, or nucleophilic aromatic substitution . The 2',3'-dichloro pattern leaves the 4'-, 5'-, and 6'-positions unsubstituted, offering multiple sites for further derivatization with regiochemical outcomes that can be systematically compared against those obtained with 2',4'-, 3',4'-, or 3',5'-regioisomers . The 30°C boiling point advantage over the 3',4'-regioisomer also simplifies product isolation in methodology studies where regioisomeric purity of the starting material is critical for interpreting reaction outcomes .

Chromatographic Method Development and Analytical Reference Standard Qualification Using a High-LogP Chlorinated Ketone

With a LogP of 4.61 and a boiling point of 302.5°C, 2',3'-dichloro-2,2-dimethylbutyrophenone serves as a useful mid-range lipophilicity standard for reversed-phase HPLC method development, GC column calibration (utilizing the 30°C retention gap from the 3',4'-regioisomer), and liquid-liquid extraction protocol optimization . Its computed properties—density 1.162 g/cm³, refractive index 1.524, exact mass 244.04200—provide multiple independent parameters for identity confirmation and purity assessment . The distinct boiling point of the 2',3'-regioisomer relative to the 3',4'- and 3',5'-congeners makes it a superior GC-resolvable standard for laboratories that need to verify regioisomeric identity in incoming raw materials or reaction product mixtures .

Agrochemical Intermediate Research Requiring a Chlorinated Aryl Ketone Building Block with a Sterically Hindered α-Quaternary Center

Chlorinated aryl ketones are prevalent substructures in herbicidal and fungicidal active ingredients, and the 2,2-dimethylbutyrophenone scaffold with dichloro substitution represents a versatile intermediate for constructing more complex agrochemical candidates . The 2',3'-dichloro pattern, with its vicinal chlorine arrangement, may impart differentiated environmental persistence or target-site binding characteristics compared to alternative regioisomers—a hypothesis that can only be tested if the correct regioisomer is procured . The higher density and lipophilicity of the dichloro compound versus non-halogenated analogs also influence formulation compatibility and tank-mix behavior in early-stage agrochemical development .

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